First Ionization Potential (IPv1) Differentiation: 1-Ethynyl-1-vinylcyclopropane vs. 1,1-Divinylcyclopropane and 1,1-Diethynylcyclopropane
The He(I) photoelectron spectra of 1-ethynyl-1-vinylcyclopropane (compound 6), 1,1-divinylcyclopropane (compound 1), and 1,1-diethynylcyclopropane (compound 4) were recorded under identical conditions and interpreted using MNDO and ab initio (3-21G basis) calculations [1]. The first vertical ionization potential (IPv1) of 1-ethynyl-1-vinylcyclopropane is measurably different from that of its symmetrical counterparts, reflecting the unequal electronic coupling of the vinyl and ethynyl π-systems through the cyclopropane relay orbital. The MNDO calculations and experimental PE spectra confirm that the bisected conformation is preferred for 1-ethynyl-1-vinylcyclopropane and 1,1-divinylcyclopropane, while 1,1-diethynylcyclopropane also adopts a bisected geometry [1]. The IPv1 values provide a direct, instrumentally verifiable metric for lot-to-lot consistency and for confirming structural identity against the symmetrical analogs that may co-elute or share similar physical properties.
| Evidence Dimension | First vertical ionization potential (IPv1) from He(I) photoelectron spectra |
|---|---|
| Target Compound Data | 1-Ethynyl-1-vinylcyclopropane (6): IPv1 values reported in Eckert-Maksić et al. (1991) Table; specific numerical values are accessible via the original publication. |
| Comparator Or Baseline | 1,1-Divinylcyclopropane (1): IPv1 from same study; 1,1-Diethynylcyclopropane (4): IPv1 from same study. |
| Quantified Difference | The IPv1 of 1-ethynyl-1-vinylcyclopropane lies between that of the bis-vinyl and bis-ethynyl analogs, consistent with the intermediate electron-donating character of the mixed vinyl/ethynyl substitution. Exact numerical differences are tabulated in the primary reference; the electronic ordering has been reproduced by both MNDO and ab initio calculations [1]. |
| Conditions | He(I) resonance line (21.22 eV); gas-phase photoelectron spectroscopy; MNDO semiempirical calculations and ab initio calculations with 3-21G basis set. |
Why This Matters
For applications where the HOMO energy dictates reactivity (e.g., charge-transfer complex formation, photoinduced electron transfer, or oxidation potential matching), the intermediate ionization potential of 1-ethynyl-1-vinylcyclopropane provides a tunable electronic parameter that cannot be replicated by the symmetrically disubstituted analogs.
- [1] Eckert-Maksić, M.; Gleiter, R.; Zefirov, N.S.; Kozhushkov, S.I.; Kuznetsova, T.S. Photoelectron Spectra of geminal Vinyl- and Ethynyl-Disubstituted Cyclopropane Derivatives. Chem. Ber. 1991, 124, 371–376. DOI: 10.1002/cber.19911240220. View Source
